2-(4-Chlorophenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine
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Overview
Description
2-(4-Chlorophenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidine ring, a pyrazolo[1,5-A]pyrimidine moiety, and a 4-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine typically involves multi-step organic reactions. One common approach is the condensation of a pyrazolo[1,5-A]pyrimidine derivative with a 4-chlorophenyl-substituted pyrrolidine. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine or pyrazolo[1,5-A]pyrimidine rings .
Scientific Research Applications
2-(4-Chlorophenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidine Derivatives: These compounds share the pyrazolo[1,5-A]pyrimidine core and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are known for their diverse pharmacological properties.
Uniqueness
2-(4-Chlorophenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[2-(4-chlorophenyl)pyrrolidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-13-6-4-12(5-7-13)15-3-1-9-21(15)17(23)14-11-20-22-10-2-8-19-16(14)22/h2,4-8,10-11,15H,1,3,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYDUDQMBFJMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C3N=CC=CN3N=C2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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